

Quercetin Dihydrate metabolite identification validation

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Compound Focus: Quercetin Dihydrate

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Metabolite Identification: Methods & Findings

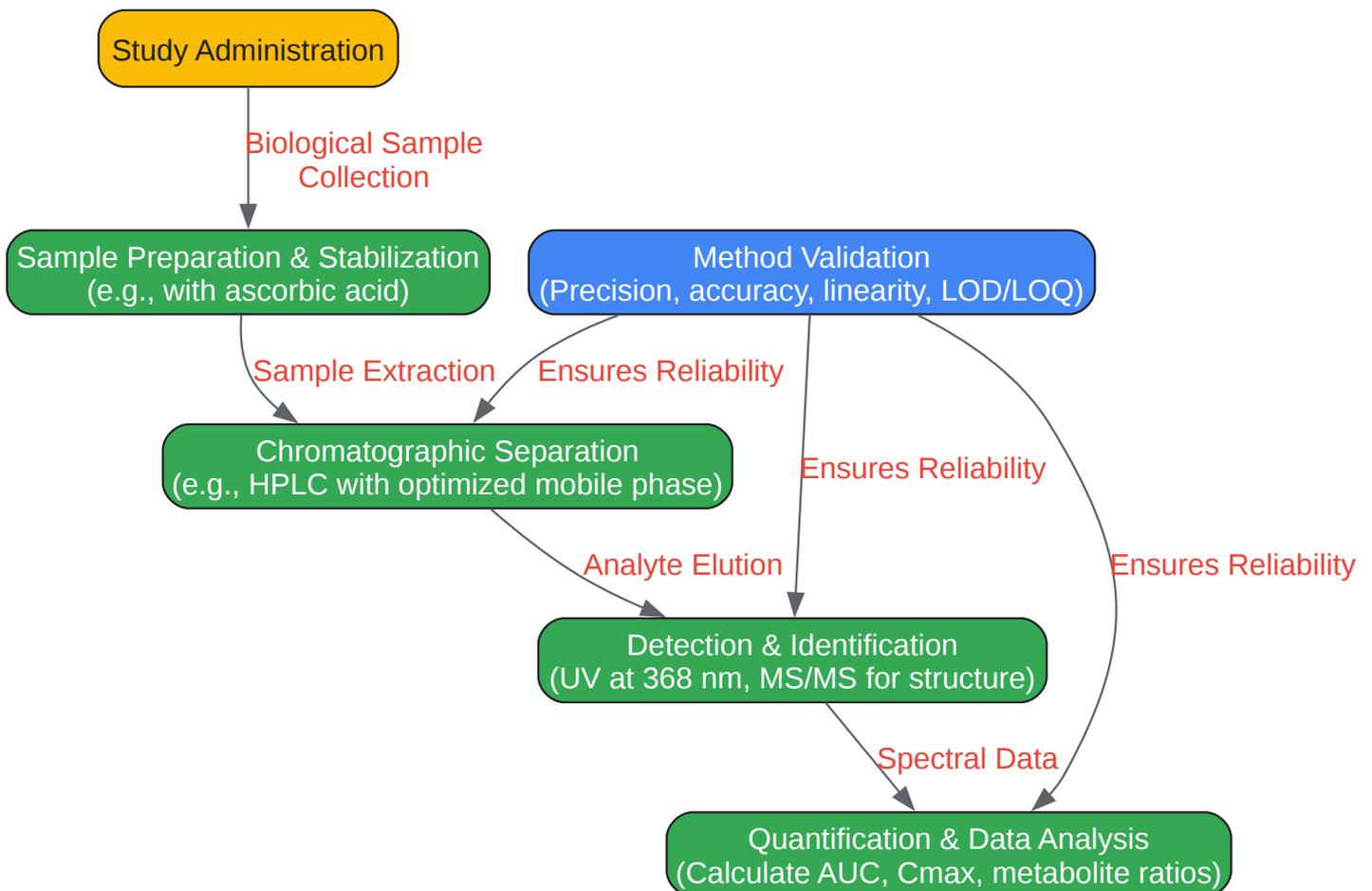
The identification of quercetin metabolites in biological samples primarily relies on advanced chromatographic and mass spectrometric techniques. The table below summarizes the core experimental protocols and key findings from relevant studies:

Aspect	Methodology & Findings
Analytical Method	HPLC-UV-MS/MS is a cornerstone technique. It provides selectivity and sensitivity for detecting metabolites in complex matrices like plasma [1]. A specific HPLC-DAD method was validated for quercetin quantification in nanoparticles, using a water/acetonitrile/methanol (55:40:5) mobile phase with 1.5% acetic acid and detection at 368 nm [2].
Key Metabolites Identified	In human blood, quercetin undergoes rapid and extensive metabolism. The major circulating metabolites are methylated, sulfate, and glutathione (GSH) conjugates [3]. After processing in the liver, quercetin exists in the blood almost exclusively as quercetin glucuronides [4].
Sample Preparation	Human capillary whole blood samples can be collected via finger-pricking. Samples are typically stabilized immediately after collection, such as by placing them in a tube with ascorbic acid to prevent degradation, and then frozen at -20°C until analysis [3].

Aspect	Methodology & Findings
Metabolic Instability	Quercetin is noted to be unstable and easily oxidized in both the presence and absence of cells, such as macrophages [5].

Experimental Workflow for Metabolite Identification

The following diagram illustrates a generalized experimental workflow for identifying and validating quercetin metabolites, synthesized from the methodologies in the search results:



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Research Context and Limitations

The provided data offers a strong foundation, though some limitations exist for your specific request:

- **Focus on Formulations, Not Forms:** The identified clinical study primarily compared a novel **micellar formulation (LipoMicel)** to a standard quercetin supplement, demonstrating that the delivery system can increase absorption by up to 15-fold [3]. It did not feature a direct comparison between "quercetin" and "**quercetin dihydrate**" as isolated chemical entities.
- **Quercetin Dihydrate in Context:** "**Quercetin dihydrate**" is widely used in supplements due to its stability, but it has lower bioavailability compared to advanced forms like phytosomes or liposomes [6]. The core metabolite structure and identification methods would be consistent regardless of the parent form's solubility.

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